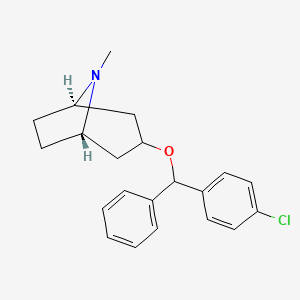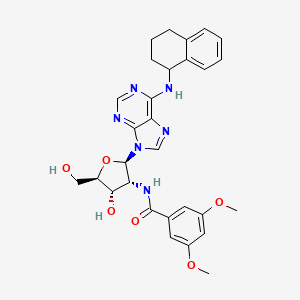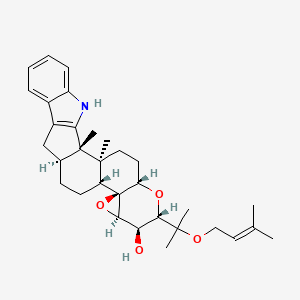
Terpendole D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terpendole D is a natural product found in Albophoma yamanashiensis with data available.
Aplicaciones Científicas De Investigación
Terpendole E as a Biosynthetic Intermediate
- Biosynthesis of Terpendoles : Terpendole E, closely related to Terpendole D, is identified as a key biosynthetic intermediate in the production of indole-diterpenes. This discovery was significant in understanding the synthesis of terpendoles in fungi like Chaunopycnis alba (Motoyama et al., 2012).
Molecular Interactions and Structural Analysis
- Structure-Activity Relationships (SARs) : The SARs of natural Terpendole E derivatives, including this compound, emphasize the importance of the paspaline-like indole-diterpene skeleton in inhibiting kinesin Eg5, a key protein in mitosis (Nagumo et al., 2017).
Terpendole E and Analogues in Disease Research
- Inhibition of Kinesin Eg5 : Terpendole E and its derivative, including this compound, have been shown to inhibit Eg5 mutants resistant to other inhibitors. This suggests a unique binding site or mechanism distinct from other Eg5 inhibitors, highlighting potential applications in cancer therapy (Tarui et al., 2014).
Synthesis and Chemical Studies
- Synthetic Approaches : Research into synthetic pathways for Terpendole E and its analogues, such as this compound, provides insights into potential methods for large-scale production and modification, important for pharmaceutical applications (Oikawa et al., 2011).
Biological and Ecological Roles of Terpenoids
- Ecological Functions : Terpenoids, the class of compounds to which this compound belongs, play significant roles in plant defense and ecological interactions. This broader understanding of terpenoids offers insight into potential applications of this compound in agricultural or ecological contexts (Cheng et al., 2007).
Propiedades
Fórmula molecular |
C32H43NO4 |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
(1S,2S,5S,7S,8R,9R,11S,12R,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraen-8-ol |
InChI |
InChI=1S/C32H43NO4/c1-18(2)14-16-35-29(3,4)27-25(34)28-32(37-28)23-12-11-19-17-21-20-9-7-8-10-22(20)33-26(21)31(19,6)30(23,5)15-13-24(32)36-27/h7-10,14,19,23-25,27-28,33-34H,11-13,15-17H2,1-6H3/t19-,23+,24-,25+,27-,28+,30-,31+,32-/m0/s1 |
Clave InChI |
FDTNBKQWBBOKDI-XRZLRGBHSA-N |
SMILES isomérico |
CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@]3(O2)[C@@H]4CC[C@H]5CC6=C([C@@]5([C@]4(CC[C@@H]3O1)C)C)NC7=CC=CC=C67)O)C |
SMILES canónico |
CC(=CCOC(C)(C)C1C(C2C3(O2)C4CCC5CC6=C(C5(C4(CCC3O1)C)C)NC7=CC=CC=C67)O)C |
Sinónimos |
terpendole D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



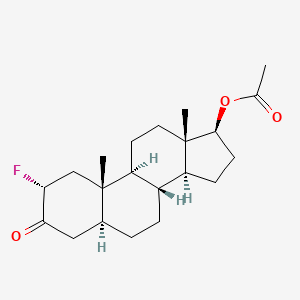
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)

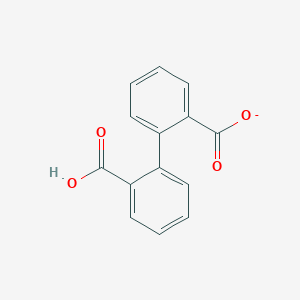
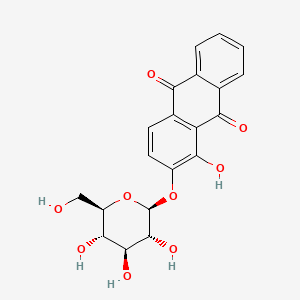

![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)

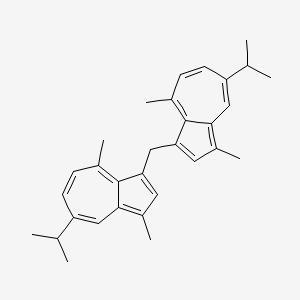
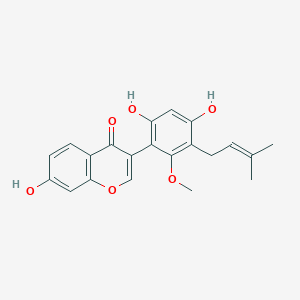
![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
